molecular formula C22H24N2O4 B2612215 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide CAS No. 898465-23-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide

Cat. No. B2612215
CAS RN: 898465-23-1
M. Wt: 380.444
InChI Key: KKTOSFDVLYQMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely used in scientific research or industry. It contains a quinoline group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the reaction of a quinoline derivative with a cyclopropanecarbonyl chloride .

Scientific Research Applications

Organic Synthesis and Catalysis

Cyclopropanols have been used in the synthesis of γ-carbonyl quinones, showing potential in the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin. This method leverages C-H activation of quinones using cyclopropanols under mild conditions, highlighting a radical strategy for synthesizing complex quinone structures (Ilangovan et al., 2013).

Photodynamic Therapy (PDT) for Cancer Treatment

Research on organometallic rhenium(I) compounds has explored their potential as photodynamic therapy (PDT) photosensitizers. Studies have shown that certain Re(I) tricarbonyl complex derivatives are effective singlet oxygen generators in a lipophilic environment, demonstrating significant cytotoxicity towards cancer cells upon light irradiation. This suggests their utility in developing cancer cell-specific PDT agents (Leonidova et al., 2014).

Neuropharmacology and Psychoactive Compound Development

The psycho- and neurotropic profiling of novel quinolinone derivatives has revealed substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities. These findings suggest their potential for further studies as promising psychoactive compounds, indicating a wide application in neuropharmacology (Podolsky et al., 2017).

Material Science and Dye Development

Azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one have been synthesized and characterized, displaying varied ultraviolet–visible absorption spectra based on the solvent and substituents used. These dyes, with their specific tautomeric structures and ionization constants, contribute to advancements in material science, especially in developing novel dyes with unique properties (Rufchahi & Gilani, 2012).

Hypoxia-Selective Cytotoxins

Quinoxaline 1,4-dioxides have been investigated for their hypoxia-selective cytotoxic properties, which could be beneficial in targeting tumor environments. This research aligns with the ongoing search for anticancer agents that selectively target hypoxic tumor cells without affecting healthy tissues (Ganley et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling should be done with care, using appropriate personal protective equipment. The compound may be harmful if swallowed, inhaled, or comes into contact with skin .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTOSFDVLYQMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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